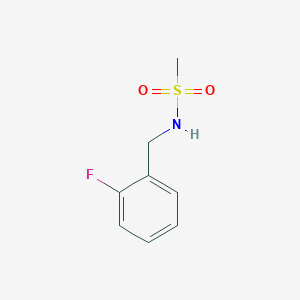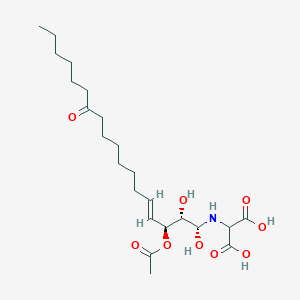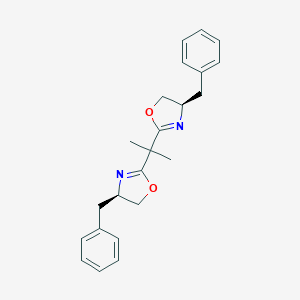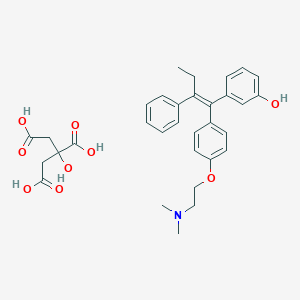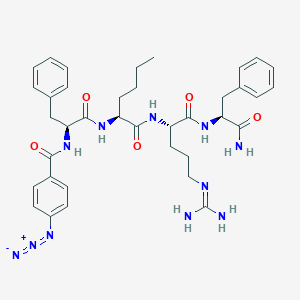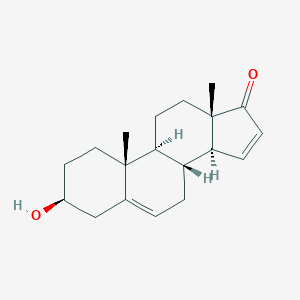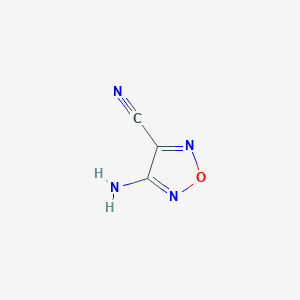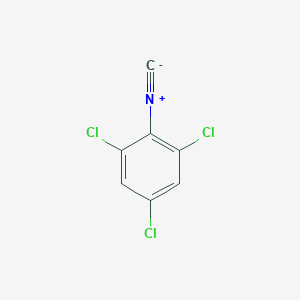![molecular formula C9H14N2O B129142 (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine CAS No. 147402-75-3](/img/structure/B129142.png)
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine, also known as EIPL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the pyrrolidine class of compounds and has a unique structure that makes it an attractive candidate for drug development.
作用機序
The exact mechanism of action of (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. The compound has been shown to increase acetylcholine release and to enhance cholinergic transmission, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation in the brain. The compound has also been shown to improve mitochondrial function and to increase the expression of genes involved in neuronal survival and plasticity.
実験室実験の利点と制限
One of the main advantages of (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, the compound is relatively new and there is still much to be learned about its properties and potential applications.
将来の方向性
There are a number of potential future directions for research on (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine, including further studies on its mechanism of action and potential therapeutic applications. The compound may also be useful in the development of new drugs for the treatment of neurodegenerative diseases and other conditions affecting the central nervous system. Additionally, research on the synthesis and properties of related compounds may lead to the development of even more effective drugs in the future.
合成法
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 3-ethyl-5-(2-nitrovinyl)isoxazole with (R)-2-pyrrolidinylmethanol. The reaction can be carried out under mild conditions and yields a high purity product.
科学的研究の応用
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. The compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
147402-75-3 |
|---|---|
製品名 |
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine |
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
3-ethyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1 |
InChIキー |
AVRBCQVMEHMRQS-MRVPVSSYSA-N |
異性体SMILES |
CCC1=NOC(=C1)[C@H]2CCCN2 |
SMILES |
CCC1=NOC(=C1)C2CCCN2 |
正規SMILES |
CCC1=NOC(=C1)C2CCCN2 |
同義語 |
Isoxazole, 3-ethyl-5-(2-pyrrolidinyl)-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



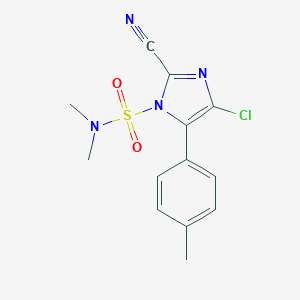

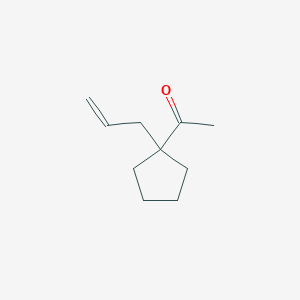

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
